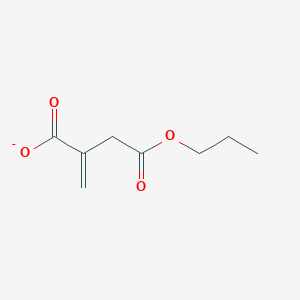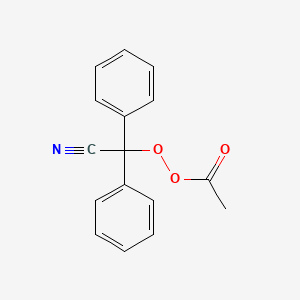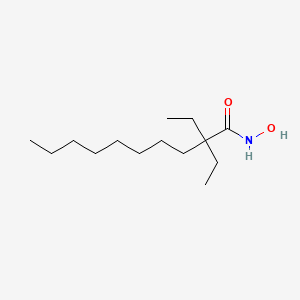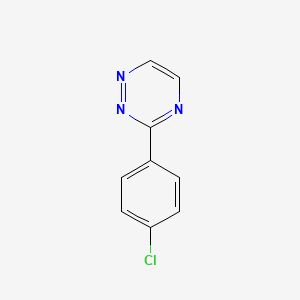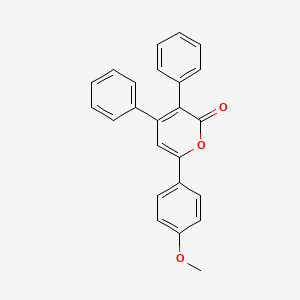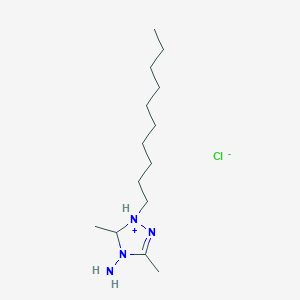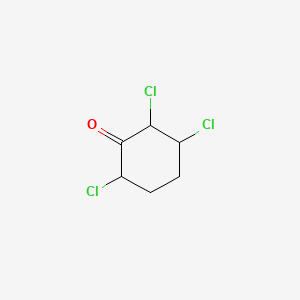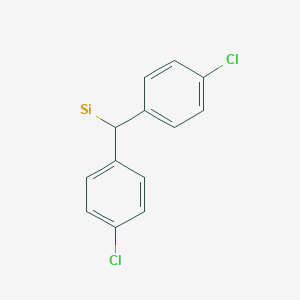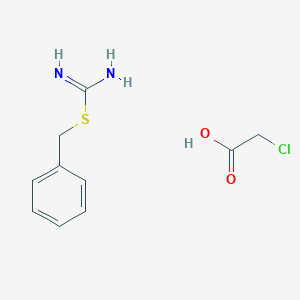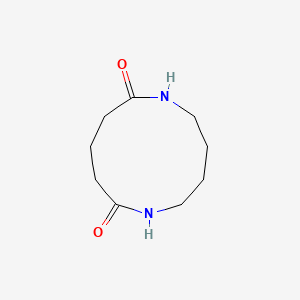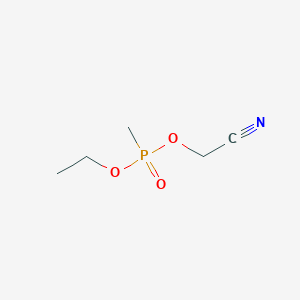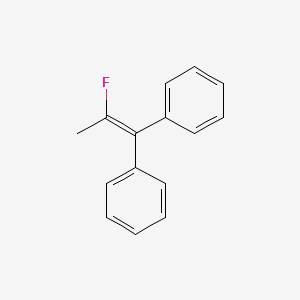
1,1'-(2-Fluoroprop-1-ene-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-2-fluoro-1-propene is an organic compound characterized by the presence of two phenyl groups and a fluorine atom attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-2-fluoro-1-propene can be synthesized through several methods. One common approach involves the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex . This method provides good yields and can be catalyzed using 4-iodotoluene and m-CPBA as a terminal oxidant .
Industrial Production Methods
Industrial production of 1,1-Diphenyl-2-fluoro-1-propene typically involves large-scale fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-fluoro-1-propene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.
Nucleophilic Addition: The double bond in the propene backbone can undergo nucleophilic addition reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Addition: Reagents such as hydrogen (H2) in the presence of catalysts like Pt, Pd, or Ni are used for hydrogenation reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of 1,1-Diphenyl-2-fluoro-1-propene.
Nucleophilic Addition: Hydrogenation of the double bond results in the formation of 1,1-diphenyl-2-fluoropropane.
Scientific Research Applications
1,1-Diphenyl-2-fluoro-1-propene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-fluoro-1-propene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound acts as an electrophile, attacking the aromatic ring and forming a cationic intermediate (σ complex or benzenium ion).
Nucleophilic Addition: The double bond in the propene backbone is susceptible to nucleophilic attack, leading to the formation of addition products.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-1-propene: Lacks the fluorine atom, making it less reactive in certain fluorination reactions.
1,1-Diphenyl-2-chloro-1-propene: Contains a chlorine atom instead of fluorine, resulting in different reactivity and applications.
Uniqueness
1,1-Diphenyl-2-fluoro-1-propene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions and potential biological activities .
Properties
CAS No. |
59888-13-0 |
|---|---|
Molecular Formula |
C15H13F |
Molecular Weight |
212.26 g/mol |
IUPAC Name |
(2-fluoro-1-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H13F/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
DFVKSIMJCWUDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


